1,6-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,6-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1,6-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are simple, metal-free, and do not require acid or base catalysis, making it an environmentally friendly process.
Chemical Reactions Analysis
1,6-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, elemental microanalysis, FTIR, and 1H NMR techniques . The major products formed from these reactions are typically pyrazole derivatives with diverse pharmacological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been evaluated for its antileishmanial and antimalarial activities, showing superior antipromastigote activity and better inhibition effects against Plasmodium berghei . Additionally, pyrazole derivatives are known for their applications in agro-chemicals, fluorescent materials, and biological potencies .
Mechanism of Action
The mechanism of action of 1,6-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets and pathways in the body. For instance, it has been shown to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy, which justifies its potent antileishmanial activity . The compound’s molecular targets include enzymes and receptors involved in the metabolic pathways of parasites.
Comparison with Similar Compounds
Similar compounds to 1,6-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole derivatives such as 1,3,5-trisubstituted-1H-pyrazoles . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and biological potencies. The uniqueness of 1,6-DIMETHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which contributes to its superior pharmacological effects.
Properties
Molecular Formula |
C15H18N6O |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
1,6-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H18N6O/c1-8-6-11(12-7-16-21(5)14(12)17-8)15(22)18-13-9(2)19-20(4)10(13)3/h6-7H,1-5H3,(H,18,22) |
InChI Key |
GAHJIRWUKOCRQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=C(N(N=C3C)C)C |
Origin of Product |
United States |
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